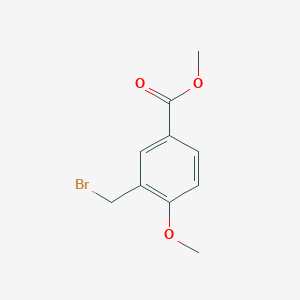

Methyl 3-(bromomethyl)-4-methoxybenzoate

Description

Properties

IUPAC Name |

methyl 3-(bromomethyl)-4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-13-9-4-3-7(10(12)14-2)5-8(9)6-11/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMGRAYHFYULRPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90631105 | |

| Record name | Methyl 3-(bromomethyl)-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90631105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142031-88-7 | |

| Record name | Methyl 3-(bromomethyl)-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90631105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Methyl 3-(bromomethyl)-4-methoxybenzoate" CAS number

An In-depth Technical Guide to Methyl (Bromomethyl)methoxybenzoate Isomers as Versatile Synthetic Intermediates

This guide provides an in-depth exploration of Methyl (bromomethyl)methoxybenzoate, a key building block for researchers, scientists, and drug development professionals. We will delve into its synthesis, characterization, and critical applications, with a primary focus on the well-documented isomer, Methyl 4-(bromomethyl)-3-methoxybenzoate (CAS No. 70264-94-7) , due to the extensive availability of validated technical data. This focus allows us to present field-proven insights and protocols, while also drawing logical comparisons to its less-documented isomer, Methyl 3-(bromomethyl)-4-methoxybenzoate.

Introduction: A Tale of Two Isomers

In the landscape of organic synthesis, substituted benzyl halides are foundational reagents. Among these, the isomers of methyl (bromomethyl)methoxybenzoate are particularly valuable due to the presence of multiple reactive sites: an electrophilic bromomethyl group, a modifiable ester, and an electron-donating methoxy group that influences the aromatic ring's reactivity.

While both Methyl 3-(bromomethyl)-4-methoxybenzoate and Methyl 4-(bromomethyl)-3-methoxybenzoate are potent intermediates, the latter is more prominently featured in scientific literature and is commercially available under the CAS Number 70264-94-7 .[1][2][3] Its utility is well-established, particularly as a precursor in the synthesis of various pharmaceuticals.[4] This guide will use this isomer as the primary subject for detailed protocols and data, providing a robust and validated framework for researchers.

Physicochemical and Spectroscopic Profile

Accurate identification is paramount. The properties of Methyl 4-(bromomethyl)-3-methoxybenzoate are well-characterized.

Core Properties

| Property | Data | Source(s) |

| CAS Number | 70264-94-7 | [1][2][5] |

| Molecular Formula | C₁₀H₁₁BrO₃ | [2] |

| Molecular Weight | 259.10 g/mol | [6] |

| Appearance | White to off-white crystalline powder/solid | [1][5] |

| Melting Point | 90-96 °C (ranges reported) | [3][7] |

| Boiling Point | 324.2 °C at 760 mmHg | [3][5] |

| InChIKey | UXSNXOMMJXTFEG-UHFFFAOYSA-N | [1][8] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for structural elucidation and distinguishing between isomers.

¹H NMR Data for Methyl 4-(bromomethyl)-3-methoxybenzoate (in CDCl₃) :

-

δ 7.65-7.00 (m, 3H) : Aromatic protons. The substitution pattern leads to a complex multiplet.

-

δ 4.45 (s, 2H) : Benzylic protons of the -CH₂Br group. The singlet indicates no adjacent protons.

-

δ 3.92 (s, 3H) : Protons of one of the methoxy groups (-OCH₃).[8]

The second methoxy group's signal (from the ester) is also expected around this region, typically as a distinct singlet. The precise shifts allow for unambiguous confirmation of the 4-(bromomethyl)-3-methoxy substitution pattern. For the 3-(bromomethyl)-4-methoxy isomer, a different splitting pattern for the aromatic protons would be the most telling differentiator.

Synthesis: The Wohl-Ziegler Reaction

The most prevalent and efficient method for synthesizing Methyl 4-(bromomethyl)-3-methoxybenzoate is the side-chain bromination of its methyl-substituted precursor, Methyl 3-methoxy-4-methylbenzoate.[1][7] This transformation is a classic example of the Wohl-Ziegler reaction, a free-radical substitution that selectively targets the benzylic position.

Mechanistic Rationale

-

Causality : The benzylic C-H bonds of the methyl group are significantly weaker than the C-H bonds on the aromatic ring. This lower bond dissociation energy makes them susceptible to abstraction by a radical species, initiating a chain reaction.

-

Reagent Choice : N-Bromosuccinimide (NBS) is the preferred brominating agent over molecular bromine (Br₂).[1] NBS maintains a low, steady concentration of bromine in the reaction mixture, which favors the radical substitution pathway over competing ionic electrophilic aromatic substitution, thus preventing bromination of the activated benzene ring.

-

Initiation : A radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to kickstart the reaction by generating the initial radical species upon heating or UV irradiation.[2]

Synthetic Workflow Diagram

Caption: Role as a building block in nucleophilic substitution reactions.

Safety and Handling

As a reactive benzylic halide, Methyl 4-(bromomethyl)-3-methoxybenzoate requires careful handling.

-

GHS Hazards : The compound is classified as a skin irritant, may cause an allergic skin reaction, and causes serious eye damage. [5][6]It is also very toxic to aquatic life with long-lasting effects. [6]* Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile). * Storage : Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. [3]

Conclusion

Methyl 4-(bromomethyl)-3-methoxybenzoate (CAS: 70264-94-7) is a high-value, versatile intermediate in modern organic synthesis and drug discovery. Its well-defined synthesis via free-radical bromination and the predictable reactivity of its bromomethyl group make it an indispensable tool for medicinal chemists. Understanding its properties, synthesis, and safe handling procedures, as detailed in this guide, empowers researchers to effectively leverage this compound in the creation of novel and complex molecular architectures.

References

- Google Patents. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.

-

LookChem. Cas 70264-94-7, METHYL 4-(BROMOMETHYL)-3-METHOXYBENZOATE. Available at: [Link]

- Google Patents. DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters.

-

Autech. Methyl 4-(bromomethyl)-3-methoxybenzoate: Key Intermediate for Drug Synthesis. Available at: [Link]

-

PubChem. Methyl 4-(bromomethyl)-3-methoxybenzoate | C10H11BrO3 | CID 2759828. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. METHYL 4-(BROMOMETHYL)-3-METHOXYBENZOATE | 70264-94-7 [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. nbinno.com [nbinno.com]

- 5. echemi.com [echemi.com]

- 6. Methyl 4-(bromomethyl)-3-methoxybenzoate | C10H11BrO3 | CID 2759828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

"Methyl 3-(bromomethyl)-4-methoxybenzoate" chemical properties

An In-depth Technical Guide to Methyl 4-(bromomethyl)-3-methoxybenzoate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 4-(bromomethyl)-3-methoxybenzoate, a pivotal intermediate in modern organic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's core chemical properties, synthesis, reactivity, and applications, grounding all information in established scientific principles and field-proven insights.

Introduction: A Versatile Synthetic Building Block

Methyl 4-(bromomethyl)-3-methoxybenzoate (CAS No. 70264-94-7) is a substituted aromatic compound that has garnered significant attention as a versatile synthetic precursor.[1] This white to off-white crystalline powder is particularly valued in the pharmaceutical industry, where its unique structural features are leveraged to construct complex molecular architectures.[1][2] Its significance stems from the presence of multiple reactive sites: a highly reactive bromomethyl group, a methoxy group, and a methyl ester on a benzene ring.[1] The benzylic bromide, in particular, serves as an excellent electrophilic handle for forming new carbon-carbon and carbon-heteroatom bonds, making it an indispensable tool for medicinal chemists.[1] This guide will explore the essential technical details of this compound, from its fundamental properties to its practical application in the synthesis of therapeutic agents.

Chemical Identity and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are foundational to its effective use in a laboratory setting. The key identifiers and properties for Methyl 4-(bromomethyl)-3-methoxybenzoate are summarized below.

A Note on Nomenclature: While the IUPAC name is methyl 4-(bromomethyl)-3-methoxybenzoate, it is important to note that the isomeric name, methyl 3-(bromomethyl)-4-methoxybenzoate, may be encountered. This guide specifically addresses the compound associated with CAS number 70264-94-7.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 70264-94-7 | [1][3][4][5] |

| Molecular Formula | C₁₀H₁₁BrO₃ | [1][3][4][5] |

| Molecular Weight | 259.10 g/mol | [1][3][5] |

| IUPAC Name | methyl 4-(bromomethyl)-3-methoxybenzoate | [3][6] |

| InChI Key | UXSNXOMMJXTFEG-UHFFFAOYSA-N | [1][7] |

| Canonical SMILES | COC1=C(C=CC(=C1)C(=O)OC)CBr | [1][3] |

Diagram: Chemical Structure

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

The following protocol is a representative example based on published procedures. [4][7]

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Methyl 3-methoxy-4-methylbenzoate (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of AIBN.

-

Solvent Addition: Add an appropriate solvent, such as carbon tetrachloride or ethyl acetate (e.g., 40 ml per 1 g of starting material). [4]3. Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 16 hours), monitoring the reaction progress by TLC or GC. [4]4. Workup:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Transfer the filtrate to a separatory funnel and wash with brine or water. [4][7] * Dry the organic layer over anhydrous sodium sulfate. [7]5. Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by recrystallization (e.g., from a hexane/diethyl ether mixture). [7][8]

-

Reactivity and Applications in Drug Discovery

The synthetic utility of Methyl 4-(bromomethyl)-3-methoxybenzoate is almost entirely centered on the reactivity of the benzylic bromide. This functional group is an excellent electrophile, readily participating in nucleophilic substitution reactions (typically Sₙ2). This allows for the facile introduction of the substituted benzoyl moiety into a wide range of molecules.

Its most notable applications are in the synthesis of complex pharmaceutical agents:

-

Anti-Asthma Agents (Zafirlukast): The compound is a documented key intermediate in the production of Zafirlukast, a leukotriene receptor antagonist used for the chronic management of asthma. [1]The bromomethyl group is essential for constructing the intricate molecular framework of the drug. [1]* HIV Entry Inhibitors: It serves as an intermediate for preparing analogs of BMS-378806, which are investigated as potential HIV entry inhibitors. [2][4]* Steroid 5α-Reductase Inhibitors: The compound is also used to synthesize acylpiperidines that act as inhibitors of steroid 5α-reductase, an enzyme implicated in conditions like benign prostatic hyperplasia and androgenic alopecia. [2][4]

Analytical and Spectroscopic Characterization

Confirming the identity and purity of Methyl 4-(bromomethyl)-3-methoxybenzoate is crucial. Standard analytical techniques are employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is definitive for structural confirmation. The expected signals in CDCl₃ are:

-

A singlet around δ 7.00-7.65 ppm (3H), corresponding to the aromatic protons.

-

A singlet around δ 4.45 ppm (2H), characteristic of the benzylic protons of the -CH₂Br group.

-

A singlet around δ 3.92 ppm (3H), corresponding to the methoxy (-OCH₃) protons.

-

A singlet for the methyl ester (-COOCH₃) protons would also be expected around a similar region. [7]* Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the elemental composition. The exact mass is 257.989 Da. [3][6]* Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the functional groups present, such as the C=O stretch of the ester and C-O stretches of the ether and ester groups.

-

Safety, Handling, and Storage

Methyl 4-(bromomethyl)-3-methoxybenzoate is a hazardous substance and must be handled with appropriate precautions. [3]

Table 3: GHS Hazard and Precautionary Information

| Category | Code | Description | Source(s) |

| Hazard Statements | H315 | Causes skin irritation. | [3][5][8] |

| H317 | May cause an allergic skin reaction. | [3][5][8] | |

| H318 | Causes serious eye damage. | [3][5][8] | |

| H410 | Very toxic to aquatic life with long lasting effects. | [3][5][8] | |

| Signal Word | Danger | [3][5] | |

| Precautionary | P261 | Avoid breathing dust. | [5][8] |

| Statements | P273 | Avoid release to the environment. | [8] |

| P280 | Wear protective gloves/eye protection/face protection. | [5][8] | |

| P302+P352 | IF ON SKIN: Wash with plenty of water. | [8] | |

| P305+P354+P338 | IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8] | |

| P501 | Dispose of contents/container in accordance with local regulations. | [8] |

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood. [8]Wear suitable personal protective equipment (PPE), including gloves, safety goggles or a face shield, and a lab coat. [8]Avoid formation of dust and aerosols. * Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [8]It is recommended to store under an inert atmosphere (nitrogen or argon) at 2-8°C. [4][9]Keep away from incompatible materials. [8]

Conclusion

Methyl 4-(bromomethyl)-3-methoxybenzoate is a high-value chemical intermediate whose utility is firmly established in the field of medicinal chemistry. Its well-defined synthesis via free-radical bromination and the predictable reactivity of its benzylic bromide group make it a reliable and versatile tool for drug discovery and development professionals. A thorough understanding of its properties, synthesis, and handling requirements, as outlined in this guide, is essential for its safe and effective application in the creation of novel and complex molecular entities.

References

-

PubChem. Methyl 4-(bromomethyl)-3-methoxybenzoate. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.

-

LookChem. Cas 70264-94-7, METHYL 4-(BROMOMETHYL)-3-METHOXYBENZOATE. Available from: [Link]

- Google Patents. DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters.

-

Phinter. Methyl 4-(bromomethyl)-3-methoxybenzoate: Key Intermediate for Drug Synthesis. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Methyl 4-(bromomethyl)-3-methoxybenzoate | C10H11BrO3 | CID 2759828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. METHYL 4-(BROMOMETHYL)-3-METHOXYBENZOATE | 70264-94-7 [chemicalbook.com]

- 5. 4-(溴甲基)-3-甲氧基苯甲酸甲酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Methyl 4-(Bromomethyl)-3-methoxybenzoate [lgcstandards.com]

- 7. benchchem.com [benchchem.com]

- 8. echemi.com [echemi.com]

- 9. lookchem.com [lookchem.com]

A-Z Guide to Methyl 3-(bromomethyl)-4-methoxybenzoate: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(bromomethyl)-4-methoxybenzoate is a substituted aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its structural architecture, featuring a reactive benzylic bromide, an electron-donating methoxy group, and a methyl ester, makes it a versatile intermediate for the construction of complex molecular frameworks. This guide provides an in-depth analysis of its chemical identity, physicochemical properties, and detailed protocols for its synthesis and purification. Furthermore, it explores the compound's reactivity, focusing on its utility as an alkylating agent in the synthesis of bioactive molecules and pharmaceutical intermediates. Safety protocols and handling procedures are also detailed to ensure its effective and safe utilization in a laboratory setting.

Chemical Identity and Significance

Methyl 3-(bromomethyl)-4-methoxybenzoate is a key building block in synthetic organic chemistry. Its utility stems from the presence of multiple functional groups that can be selectively manipulated.[1] The benzylic bromide is a highly reactive electrophilic site, making it an excellent "handle" for introducing the substituted benzoyl moiety into larger molecules via nucleophilic substitution reactions.[1][2] This reactivity is central to its application in the development of new therapeutic agents.[1][3]

| Identifier | Value |

| IUPAC Name | methyl 3-(bromomethyl)-4-methoxybenzoate |

| CAS Number | 70264-94-7[1][3][4][5] |

| Molecular Formula | C₁₀H₁₁BrO₃[3][4] |

| Molecular Weight | 259.10 g/mol [1][3][4][6][7] |

| InChIKey | UXSNXOMMJXTFEG-UHFFFAOYSA-N[1][6][7] |

| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)OC)CBr[7] |

Physicochemical Properties and Characterization

This compound typically presents as a white to off-white crystalline powder.[1] A comprehensive understanding of its physical and spectral properties is essential for its correct identification and use.

Table of Physical Properties:

| Property | Value | Source |

| Appearance | White or off-white powder/crystalline powder | [1][4] |

| Melting Point | 87-89 °C; 92-96 °C | [4] |

| Boiling Point | 324.2 °C at 760 mmHg | [4][5] |

| Density | ~1.4 g/cm³ | [4][5] |

| Solubility | Very soluble in N,N-Dimethylformamide, soluble in methanol, sparingly soluble in glacial acetic acid, very slightly soluble in chloroform, and practically insoluble in water. | [4] |

Spectroscopic Data:

While specific spectra should be acquired for each synthesized batch, typical NMR data provides crucial structural confirmation. For a related isomer, methyl 4-(bromomethyl)-3-methoxybenzoate, reported ¹H NMR (CDCl₃) signals are observed at δ: 3.92 (s, 3H), 4.45 (s, 2H), 7.00-7.65 (m, 3H), corresponding to the methoxy, benzylic, and aromatic protons, respectively.[6] Researchers should expect a similar pattern for the title compound, with shifts in the aromatic region reflecting the different substitution pattern.

Synthesis and Purification: A Detailed Protocol

The most common and efficient synthesis of Methyl 3-(bromomethyl)-4-methoxybenzoate involves the radical-mediated benzylic bromination of its precursor, methyl 3-methyl-4-methoxybenzoate. This reaction is a variation of the well-established Wohl-Ziegler bromination.[1][8][9]

Underlying Principle: The Wohl-Ziegler Reaction

The Wohl-Ziegler reaction facilitates the selective bromination of allylic and benzylic positions.[8][9][10][11] It proceeds via a free-radical chain mechanism.[1][10][11][12] N-Bromosuccinimide (NBS) is the preferred brominating agent as it maintains a low, steady concentration of molecular bromine (Br₂), which suppresses competing ionic addition reactions.[10][12] A radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to initiate the process by generating the initial bromine radical.[8][11][12]

Experimental Workflow Diagram

Caption: Workflow for the synthesis of Methyl 3-(bromomethyl)-4-methoxybenzoate.

Step-by-Step Laboratory Protocol

This protocol is adapted from established procedures for benzylic bromination.[3][13]

-

Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine methyl 3-methyl-4-methoxybenzoate (1.0 eq), N-bromosuccinimide (NBS, 1.1 eq), and a catalytic amount of 2,2'-azobisisobutyronitrile (AIBN, ~0.02 eq).[3]

-

Solvent Addition: Add a suitable solvent, traditionally carbon tetrachloride (CCl₄), to the flask.[3] Due to toxicity concerns with CCl₄, alternative solvents like chlorobenzene or ethyl acetate may be used, potentially requiring photo-initiation (UV light).[8][13][14]

-

Reaction: Heat the mixture to reflux (for CCl₄, this is ~77°C) and maintain for several hours (e.g., 10-16 hours).[3] The reaction progress can be monitored by observing the consumption of the denser NBS and the formation of the less dense succinimide, which floats.[8]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide byproduct.[3]

-

Extraction: Transfer the filtrate to a separatory funnel and wash with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.[3]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[3]

-

Purification: The crude material is typically purified by recrystallization from a suitable solvent system, such as a mixture of n-heptane and ethyl acetate, to afford the final product as a crystalline solid.[13][14]

Chemical Reactivity and Applications in Drug Development

The synthetic utility of Methyl 3-(bromomethyl)-4-methoxybenzoate is dominated by the reactivity of the benzylic bromide group. This group is an excellent electrophile and a good leaving group, making the benzylic carbon highly susceptible to nucleophilic attack. This reactivity is foundational to its use as an alkylating agent.[2][15][16]

Key Reactions: Nucleophilic Substitution

The primary application of this reagent is in Sₙ2 reactions, where various nucleophiles displace the bromide to form new carbon-heteroatom or carbon-carbon bonds. This allows for the facile introduction of the methoxybenzoyl scaffold into a target molecule.

-

O-Alkylation: Reaction with alcohols or phenols (in the presence of a base) yields ethers.

-

N-Alkylation: Reaction with amines provides substituted benzylamines.

-

S-Alkylation: Reaction with thiols results in thioethers.

-

C-Alkylation: Reaction with carbanions (e.g., from malonic esters) forms new C-C bonds.

Reactivity Map

Caption: Nucleophilic substitution reactions of Methyl 3-(bromomethyl)-4-methoxybenzoate.

Case Study: Intermediate in Pharmaceutical Synthesis

Benzyl bromides are crucial intermediates in the synthesis of a wide array of pharmaceutical products.[17][18] For instance, Methyl 4-(bromomethyl)-3-methoxybenzoate has been identified as an intermediate in the synthesis of inhibitors of HIV entry and steroid 5α-reductase.[3] It is also a key intermediate in the production of Zafirlukast, a leukotriene receptor antagonist used for the management of chronic asthma.[1] The bromomethyl group facilitates the key bond-forming reactions required to build the complex molecular architecture of these drugs.[1]

Safety, Handling, and Storage

Methyl 3-(bromomethyl)-4-methoxybenzoate, like many benzylic bromides and alkylating agents, must be handled with care due to its potential health hazards.[16][19]

Hazard Identification:

-

Causes serious eye damage (H318) [7]

-

Very toxic to aquatic life with long-lasting effects (H410) [7]

Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4][20]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4]

-

Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of contact, wash the affected area thoroughly with water.[4]

-

Spill Management: Have a spill kit ready. In case of a spill, follow institutional protocols for hazardous material cleanup.

Storage:

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5]

-

Inert Atmosphere: For long-term storage and to prevent degradation, it is recommended to store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[5]

-

Incompatibilities: Keep away from strong oxidizing agents, bases, and nucleophiles.

Conclusion

Methyl 3-(bromomethyl)-4-methoxybenzoate is a high-value synthetic intermediate whose utility is defined by the targeted reactivity of its benzylic bromide functionality. A thorough understanding of its synthesis via radical bromination, its reactivity profile in nucleophilic substitution reactions, and strict adherence to safety protocols are paramount for its successful and safe application. For medicinal chemists and drug development professionals, this compound represents a reliable and versatile tool for constructing novel molecular entities with therapeutic potential.

References

-

Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]

-

Fiveable. (n.d.). Wohl-Ziegler Reaction Definition. Retrieved from [Link]

-

Wikipedia. (2023). Wohl–Ziegler bromination. Retrieved from [Link]

-

Chemistry LibreTexts. (2015). 14.2: Radical Allylic Halogenation. Retrieved from [Link]

-

Chem-Station. (2014). Wohl-Ziegler Bromination. Retrieved from [Link]

- Google Patents. (n.d.). CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.

-

LookChem. (n.d.). Cas 70264-94-7, METHYL 4-(BROMOMETHYL)-3-METHOXYBENZOATE. Retrieved from [Link]

- Google Patents. (n.d.). DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters.

-

PubChem. (n.d.). Methyl 4-(bromomethyl)-3-methoxybenzoate. Retrieved from [Link]

-

Wikipedia. (2023). Benzyl bromide. Retrieved from [Link]

- Google Patents. (n.d.). EP1057801A2 - Process for benzylic bromination.

-

PubChem. (n.d.). Methyl 4-bromo-3-methoxybenzoate. Retrieved from [Link]

-

ChemBeq. (n.d.). Unlocking Chemical Potential: The Versatility of Halogenated Benzyl Bromides. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Continuous photochemical benzylic bromination using in situ generated Br2. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Safe handling of cytotoxics: guideline recommendations. Retrieved from [Link]

-

YouTube. (2024). Episode 286: Pharmacology 101: Alkylating Agents. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

-

BC Cancer. (n.d.). Safe Handling of Hazardous Drugs. Retrieved from [Link]

-

Centers for Disease Control and Prevention (CDC). (2024). Antineoplastic Agents Risk Factors | Healthcare Workers. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4-yl)pyridine (btp) ligands. Retrieved from [Link]

-

Wired Chemist. (n.d.). methyl 4-methoxybenzoate Proton Full Spectrum. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for Methyl 4-methoxybenzoate (HMDB0032639). Retrieved from [Link]

-

NIST WebBook. (n.d.). Methyl 3-methoxy-4-nitrobenzoate. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. METHYL 4-(BROMOMETHYL)-3-METHOXYBENZOATE | 70264-94-7 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. lookchem.com [lookchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Methyl 4-(bromomethyl)-3-methoxybenzoate | C10H11BrO3 | CID 2759828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 9. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

- 10. Wohl-Ziegler Reaction [organic-chemistry.org]

- 11. fiveable.me [fiveable.me]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters - Google Patents [patents.google.com]

- 14. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]

- 15. innospk.com [innospk.com]

- 16. Benzyl bromide - Wikipedia [en.wikipedia.org]

- 17. EP1057801A2 - Process for benzylic bromination - Google Patents [patents.google.com]

- 18. pubs.rsc.org [pubs.rsc.org]

- 19. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]

- 20. Antineoplastic Agents Risk Factors | Healthcare Workers | CDC [cdc.gov]

A Senior Application Scientist's Guide to Methyl 4-(bromomethyl)-3-methoxybenzoate: Synthesis, Characterization, and Application

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Identifying a Versatile Synthetic Building Block

In the landscape of medicinal chemistry and organic synthesis, the strategic value of a molecular intermediate is defined by its structural functionality and reactive potential. Methyl 4-(bromomethyl)-3-methoxybenzoate is a quintessential example of such a vital building block.[1] Its significance is derived from the unique arrangement of three key functional groups on a benzene scaffold: a highly reactive benzylic bromide, an electron-donating methoxy group, and a methyl ester.[1] The bromomethyl group, in particular, serves as an excellent electrophilic handle for facile nucleophilic substitution, enabling the straightforward introduction of the substituted benzoate moiety into complex molecular architectures.[1] This guide provides an in-depth examination of this compound, from its precise chemical identity and properties to its synthesis, reactivity, and critical role as a precursor in the development of therapeutic agents.[1][2]

Nomenclature and Structural Identification

A precise understanding of a compound's structure is foundational to its application. The formal name and associated identifiers for this compound are crucial for accurate sourcing, documentation, and regulatory compliance.

IUPAC Nomenclature

The systematic name for the compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC), is methyl 4-(bromomethyl)-3-methoxybenzoate .[3][4] This name is deconstructed as follows:

-

Benzoate: The core structure is an ester of benzoic acid.

-

Methyl: The ester is a methyl ester.

-

4-(bromomethyl): A bromomethyl (-CH₂Br) group is attached to the 4th position of the benzene ring.

-

3-methoxy: A methoxy (-OCH₃) group is attached to the 3rd position of the ring.

Key Identifiers

For unambiguous identification in databases and procurement systems, the following identifiers are standard:

| Identifier | Value | Source |

| CAS Number | 70264-94-7 | [1][2][3][5][6][7] |

| Molecular Formula | C₁₀H₁₁BrO₃ | [1][2][3][5] |

| Molecular Weight | 259.10 g/mol | [1][3][5] |

| InChIKey | UXSNXOMMJXTFEG-UHFFFAOYSA-N | [1][3][5] |

Physicochemical and Spectroscopic Profile

Characterization through physical and spectroscopic methods is a self-validating system, ensuring the identity and purity of the material before its use in subsequent synthetic steps.

Physical Properties

This compound is typically a white to off-white crystalline solid or powder at standard conditions.[1]

| Property | Value | Source(s) |

| Melting Point | 90-96 °C | [5][7][8][9] |

| Boiling Point | 324.2 °C at 760 mmHg (Predicted) | [7][10] |

| Density | 1.4 g/cm³ (Predicted) | [10] |

| Solubility | Soluble in methanol and N,N-Dimethylformamide; sparingly soluble in glacial acetic acid; practically insoluble in water.[10] | [10] |

Spectroscopic Signature

Spectroscopic analysis provides a fingerprint for the molecule's structure. The expected signals in key analyses are:

-

¹H NMR (Proton NMR): The proton NMR spectrum is fundamental for confirming the compound's structure.[1] Key expected signals include a singlet for the benzylic protons of the bromomethyl group (-CH₂Br), a singlet for the methoxy group protons (-OCH₃), a singlet for the methyl ester protons (-COOCH₃), and distinct signals in the aromatic region corresponding to the three protons on the benzene ring.[1]

-

¹³C NMR (Carbon NMR): The carbon NMR spectrum will complement the proton data, showing distinct peaks for each of the 10 carbon atoms in their unique chemical environments, including the carbonyl carbon of the ester, the carbons of the aromatic ring, the methoxy carbon, the methyl ester carbon, and the benzylic carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C=O stretch of the ester group (typically around 1720 cm⁻¹), C-O stretches for the ester and ether linkages, and aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry (MS): Mass spectrometry will show a molecular ion peak corresponding to the molecular weight (259.10 g/mol ), with a characteristic isotopic pattern due to the presence of a single bromine atom (⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio).

Synthesis: The Wohl-Ziegler Benzylic Bromination

The most direct and reliable method for preparing methyl 4-(bromomethyl)-3-methoxybenzoate is through the free-radical bromination of its precursor, methyl 3-methoxy-4-methylbenzoate.[1][8][9] This specific transformation is known as the Wohl-Ziegler reaction, which selectively targets the benzylic position.[1]

Mechanistic Rationale

The reaction proceeds via a free-radical chain mechanism.[1]

-

Initiation: A radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide, is homolytically cleaved by heat or UV light to generate initial radicals.[2]

-

Propagation: These initiators abstract a hydrogen atom from N-Bromosuccinimide (NBS), generating a bromine radical. The bromine radical then abstracts a benzylic hydrogen from the methyl group of the starting material. This step is highly selective because the resulting benzylic radical is resonance-stabilized by the benzene ring, lowering the bond dissociation energy of the benzylic C-H bond.[1] The benzylic radical then reacts with a molecule of NBS (or Br₂) to form the desired product and a new succinimidyl radical, which continues the chain.

-

Termination: The reaction ceases when radicals combine with each other.

N-Bromosuccinimide (NBS) is the reagent of choice for this transformation because it maintains a low, steady concentration of bromine radicals and elemental bromine in the reaction mixture, which suppresses competing electrophilic aromatic substitution on the electron-rich ring.[1][2][8]

Experimental Workflow Diagram

Caption: Workflow for the synthesis of Methyl 4-(bromomethyl)-3-methoxybenzoate.

Detailed Laboratory Protocol

This protocol is a representative example adapted from published procedures.[2][8][9]

-

Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine methyl 3-methoxy-4-methylbenzoate (1.0 eq), N-bromosuccinimide (1.05-1.1 eq), and a catalytic amount of AIBN (e.g., 0.02 eq).

-

Solvent Addition: Add a suitable solvent, such as ethyl acetate or chlorobenzene.[8][9] Historically, carbon tetrachloride was used but is now avoided due to its toxicity.[8][9]

-

Initiation: Heat the mixture to reflux or, alternatively, illuminate with a UV lamp at a lower temperature (e.g., 0-5 °C) for the prescribed time (typically 4-16 hours), monitoring the reaction progress by TLC or GC.[2][8][9]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine to remove any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude solid is typically purified by recrystallization from a solvent mixture such as n-heptane/ethyl acetate to yield the final product as colorless crystals with high purity (yields often range from 90-97%).[2][8][9]

Reactivity and Applications in Drug Development

The synthetic utility of methyl 4-(bromomethyl)-3-methoxybenzoate is primarily centered on the reactivity of the benzylic bromide. This functional group is an excellent electrophile, making it highly susceptible to Sₙ2 reactions with a wide range of nucleophiles.

Core Reactivity: Nucleophilic Substitution

The C-Br bond is polarized and relatively weak, allowing for facile displacement by nucleophiles such as amines, alcohols, thiols, and carbanions. This reaction is the cornerstone of its utility, enabling the covalent attachment of the methoxy-substituted benzoate scaffold to other molecular fragments.

Sources

- 1. benchchem.com [benchchem.com]

- 2. METHYL 4-(BROMOMETHYL)-3-METHOXYBENZOATE | 70264-94-7 [chemicalbook.com]

- 3. Methyl 4-(bromomethyl)-3-methoxybenzoate | C10H11BrO3 | CID 2759828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 4-(Bromomethyl)-3-methoxybenzoate [lgcstandards.com]

- 5. Methyl 4-(bromomethyl)-3-methoxybenzoate 95 70264-94-7 [sigmaaldrich.com]

- 6. Methyl 4-(bromomethyl)-3-methoxybenzoate 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. lookchem.com [lookchem.com]

- 8. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]

- 9. DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters - Google Patents [patents.google.com]

- 10. echemi.com [echemi.com]

A Comprehensive Technical Guide to the Synthesis of Methyl 3-(bromomethyl)-4-methoxybenzoate

Abstract

Methyl 3-(bromomethyl)-4-methoxybenzoate (CAS No. 70264-94-7) is a pivotal chemical intermediate, instrumental in the synthesis of a range of high-value pharmaceutical compounds and complex organic molecules.[1][2] Its molecular architecture, featuring a reactive benzylic bromide, a methoxy group, and a methyl ester, offers significant versatility for synthetic transformations.[1] This guide provides an in-depth examination of the predominant synthesis pathway for this compound, focusing on the free-radical bromination of Methyl 3-methoxy-4-methylbenzoate. We will explore the underlying chemical principles, compare methodological variations, present detailed experimental protocols, and discuss the critical parameters that ensure a successful, high-yield synthesis. This document is intended for researchers, chemists, and process development professionals engaged in pharmaceutical and fine chemical synthesis.

Introduction: Strategic Importance of the Target Molecule

Methyl 3-(bromomethyl)-4-methoxybenzoate serves as a critical building block in medicinal chemistry. The high reactivity of the bromomethyl group allows for facile nucleophilic substitution, making it an excellent linchpin for constructing more elaborate molecular frameworks.[1] Notably, it is a key precursor in the synthesis of Zafirlukast, a leukotriene receptor antagonist for the management of chronic asthma, as well as certain steroid 5α-reductase inhibitors and experimental HIV entry inhibitors.[1][2] The strategic placement of the methoxy and methyl ester groups further allows for subsequent modifications, rendering it an indispensable tool for drug discovery and development.

This guide focuses on the most direct and industrially relevant synthesis: the side-chain bromination of Methyl 3-methoxy-4-methylbenzoate. This transformation is a classic example of a Wohl-Ziegler reaction, a selective free-radical substitution at a benzylic position.[1][3]

Overview of the Synthetic Pathway

The synthesis is a straightforward, two-step process starting from the commercially available 3-methoxy-4-methylbenzoic acid. The first step is a standard Fischer esterification, followed by the critical benzylic bromination.

Caption: Overall synthesis pathway for the target molecule.

Step 1: Synthesis of the Precursor, Methyl 3-methoxy-4-methylbenzoate

The necessary precursor is typically prepared via Fischer esterification of 3-methoxy-4-methylbenzoic acid. This reaction involves heating the carboxylic acid in an excess of methanol with a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, to drive the equilibrium towards the ester product.

The Core Reaction: Free-Radical Benzylic Bromination

The conversion of Methyl 3-methoxy-4-methylbenzoate to the target compound is achieved through a selective free-radical bromination of the benzylic methyl group. This reaction, known as the Wohl-Ziegler reaction, specifically targets the C-H bonds adjacent to the aromatic ring due to the resonance stabilization of the resulting benzylic radical intermediate.[3][4]

Mechanism of Action

The reaction proceeds via a classic free-radical chain mechanism consisting of three phases: initiation, propagation, and termination.

Caption: Simplified free-radical mechanism using NBS.

-

Initiation: A radical initiator, such as 2,2'-azobis(2-methylpropionitrile) (AIBN) or benzoyl peroxide, is homolytically cleaved by heat (reflux) or UV light to generate initial radicals.[2]

-

Propagation: A bromine radical (Br•), generated from the brominating agent, abstracts a hydrogen atom from the benzylic methyl group of the precursor. This is the rate-determining step and is highly selective due to the stability of the formed benzylic radical. This radical then reacts with another molecule of the brominating agent to form the desired product and a new bromine radical, which continues the chain reaction.

-

Termination: The reaction ceases when two radicals combine.

Comparative Analysis of Brominating Agents & Solvents

The choice of brominating agent and solvent is critical for reaction efficiency, safety, and yield. Historically, elemental bromine in carbon tetrachloride (CCl4) was used.[5] However, modern protocols favor N-Bromosuccinimide (NBS) in less toxic solvents.[6][7]

| Parameter | Method 1: Bromine/CCl4 | Method 2: NBS/Ethyl Acetate | Rationale & Field Insights |

| Brominating Agent | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS) | NBS is a crystalline solid that is safer and easier to handle than liquid bromine. It maintains a low, constant concentration of Br₂ in the reaction, minimizing side reactions like aromatic bromination.[4] |

| Radical Initiator | AIBN | AIBN or Benzoyl Peroxide | AIBN is commonly preferred due to its predictable decomposition rate and avoidance of benzoic acid byproducts. |

| Solvent | Carbon Tetrachloride (CCl₄) | Ethyl Acetate or Chlorobenzene | CCl₄ is a potent hepatotoxin and ozone-depleting substance, and its industrial use is highly restricted.[7] Ethyl acetate and chlorobenzene are effective and significantly safer alternatives that have been patented for this process.[6][7] |

| Typical Yield | 64-95%[7] | 90-95%[6][7] | The NBS method in modern solvents provides comparable or even superior yields without the severe safety and environmental drawbacks of the older CCl₄-based method. |

| Workup | Requires neutralization of excess Br₂ and HBr. | Succinimide byproduct is a solid that can be easily removed by filtration.[6] | The workup for the NBS reaction is often simpler and cleaner. |

Detailed Experimental Protocols

The following protocols are adapted from established and patented procedures, representing a reliable method for laboratory-scale synthesis.

Protocol: Benzylic Bromination using NBS in Ethyl Acetate

This protocol is based on a modern, safer approach that avoids the use of chlorinated solvents.[6][7]

Materials:

-

Methyl 3-methoxy-4-methylbenzoate (18.02 g, 0.1 mol)

-

N-Bromosuccinimide (NBS) (18.68 g, 0.105 mol)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) (approx. 200 mg, catalytic)

-

Ethyl Acetate (150 mL)

-

Deionized Water

-

Sodium Sulfate (anhydrous)

-

n-Heptane

Equipment:

-

250 mL three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

UV immersion lamp (optional, but recommended for initiation)[6][7]

-

Separatory funnel

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: To the 250 mL flask, add Methyl 3-methoxy-4-methylbenzoate (18.02 g), N-bromosuccinimide (18.68 g), and ethyl acetate (150 mL).

-

Initiation: Begin stirring the mixture and add a catalytic amount of AIBN. If available, illuminate the flask with a UV lamp.

-

Reaction: Heat the mixture to a gentle reflux (approx. 77°C for ethyl acetate) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS. The solid NBS will be consumed and replaced by the less dense succinimide, which will float.

-

Workup - Quenching and Extraction: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate. Filter the mixture to remove the solid succinimide, washing the solid with a small amount of cold ethyl acetate.

-

Transfer the filtrate to a separatory funnel and wash with 150 mL of water to remove any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, typically colorless crystals or a pale oil that solidifies, can be purified by recrystallization. A solvent system of n-heptane/ethyl acetate (e.g., in a 2:1 ratio) is effective.[6][7] This should yield colorless crystals of Methyl 3-(bromomethyl)-4-methoxybenzoate.

-

Characterization: The final product should have a melting point of approximately 90-94°C.[8] Confirm structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected ¹H NMR (CDCl₃) signals include singlets for the two methoxy groups and the benzylic CH₂Br protons, along with aromatic signals.[5]

Caption: Experimental workflow for synthesis and purification.

Safety and Handling Considerations

-

N-Bromosuccinimide (NBS): NBS is an irritant. Avoid contact with skin, eyes, and mucous membranes. It can decompose over time, releasing bromine, and should be stored in a refrigerator.[4]

-

Brominated Products: The target molecule is a lachrymator and skin irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9][10]

-

Solvents: Ethyl acetate is flammable. Ensure all heating is done using a heating mantle or oil bath with no nearby ignition sources.

-

AIBN: AIBN is thermally unstable and can decompose violently if heated improperly. Follow recommended reaction temperatures.

Conclusion

The synthesis of Methyl 3-(bromomethyl)-4-methoxybenzoate via free-radical bromination of its methyl-substituted precursor is a robust and well-documented transformation. By leveraging N-Bromosuccinimide as the brominating agent in conjunction with safer, modern solvents like ethyl acetate, chemists can achieve high yields (upwards of 95%) while mitigating the significant health and environmental risks associated with older protocols using elemental bromine and carbon tetrachloride.[6][7] The detailed mechanistic understanding and refined experimental procedures presented in this guide provide a reliable framework for the successful synthesis of this valuable pharmaceutical intermediate.

References

- Process for preparing 4-bromomethyl-3-methoxy-benzoic esters (CA2184034A1).

- Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters (DE19531164A1).

-

4-BROMOMETHYL-3-METHOXY-BENZOIC ACID METHYL ESTER . ChemBK. [Link]

-

N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes . The Journal of Organic Chemistry. [Link]

-

Synthesis method for 3-bromine-4-(methylol)methyl benzoate . Eureka | Patsnap. [Link]

-

N-Bromosuccinimide . Wikipedia. [Link]

-

N-Bromosuccinimide . Wikipedia. [Link]

-

Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification . PubMed Central. [Link]

-

Methyl 4-(bromomethyl)-3-methoxybenzoate | C10H11BrO3 | CID 2759828 . PubChem. [Link]

-

N-Bromosuccinimide (NBS) . Organic Chemistry Portal. [Link]

-

RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate . MDPI. [Link]

-

All about the 3-Methoxy 4-Methyl Methyl Benzoate . Jai Swaminarayan Multichem. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. METHYL 4-(BROMOMETHYL)-3-METHOXYBENZOATE | 70264-94-7 [chemicalbook.com]

- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. benchchem.com [benchchem.com]

- 6. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]

- 7. DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters - Google Patents [patents.google.com]

- 8. chembk.com [chembk.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Methyl 4-(bromomethyl)-3-methoxybenzoate | C10H11BrO3 | CID 2759828 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of Methyl 3-(bromomethyl)-4-methoxybenzoate: A Technical Guide for Researchers

An In-depth Guide for Scientists and Drug Development Professionals on the Solubility Characteristics of a Key Synthetic Intermediate.

Foreword

In the intricate world of synthetic chemistry and drug development, a profound understanding of the physicochemical properties of key intermediates is paramount. Methyl 3-(bromomethyl)-4-methoxybenzoate, a substituted aromatic compound, serves as a valuable building block in the synthesis of a variety of more complex molecules. However, a critical gap in the readily available scientific literature is the specific solubility data for this particular isomer. This guide is designed to address this gap, providing a comprehensive overview of its predicted solubility, the known solubility of its close isomer, and a practical, field-tested protocol for determining its solubility profile. As Senior Application Scientists, our goal is to equip you with the foundational knowledge and experimental framework to confidently handle and utilize this compound in your research endeavors.

The Compound in Focus: Methyl 3-(bromomethyl)-4-methoxybenzoate

Methyl 3-(bromomethyl)-4-methoxybenzoate is an organic compound with the molecular formula C₁₀H₁₁BrO₃. Its structure, featuring a benzene ring substituted with a bromomethyl, a methoxy, and a methyl ester group, makes it a versatile reagent in organic synthesis. The presence of both polar (ester, methoxy) and non-polar (benzene ring, bromomethyl) moieties suggests a nuanced solubility profile.

It is crucial to distinguish this compound from its isomer, Methyl 4-(bromomethyl)-3-methoxybenzoate (CAS No. 70264-94-7), for which more data is publicly available. While their structures are similar, the positional difference of the substituents can significantly impact their physical properties, including solubility.

Understanding Solubility: A Theoretical Framework

The principle of "like dissolves like" is the cornerstone of predicting solubility.[1] This means that substances with similar polarities are more likely to be soluble in each other. The polarity of a molecule is determined by the distribution of electron density across its structure.

For Methyl 3-(bromomethyl)-4-methoxybenzoate, we can anticipate the following:

-

Low Aqueous Solubility: The presence of the non-polar benzene ring and the bromomethyl group will likely lead to poor solubility in water, a highly polar solvent.

-

Solubility in Organic Solvents: It is expected to be more soluble in a range of organic solvents. The ester and methoxy groups can participate in dipole-dipole interactions with polar aprotic solvents, while the aromatic ring can interact with non-polar solvents through van der Waals forces.

Solubility Profile of the Isomer: Methyl 4-(bromomethyl)-3-methoxybenzoate

| Solvent | Solubility Classification |

| N,N-Dimethylformamide (DMF) | Very Soluble |

| Methanol | Soluble |

| Glacial Acetic Acid | Sparingly Soluble |

| Chloroform | Very Slightly Soluble |

| Water | Practically Insoluble |

Source: Echemi, 2022[2]

Synthesis and purification procedures for Methyl 4-(bromomethyl)-3-methoxybenzoate also provide insights into its solubility. Common solvents used in its synthesis and recrystallization include carbon tetrachloride, diethyl ether, ethyl acetate, and chlorobenzene, indicating its solubility in these media.[3][4][5]

Predicted Solubility of Methyl 3-(bromomethyl)-4-methoxybenzoate

Based on the structure of Methyl 3-(bromomethyl)-4-methoxybenzoate and the data from its isomer, a predicted solubility profile can be constructed. The compound is likely to be soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and moderately soluble in alcohols like methanol and ethanol. Its solubility is expected to be good in chlorinated solvents such as dichloromethane and chloroform, as well as in ethers like diethyl ether and tetrahydrofuran (THF). It is predicted to be poorly soluble in non-polar hydrocarbon solvents like hexane and practically insoluble in water.

Experimental Protocol for Solubility Determination

Given the absence of definitive data, experimental determination of the solubility of Methyl 3-(bromomethyl)-4-methoxybenzoate is essential. The following protocol provides a robust method for qualitative and semi-quantitative solubility assessment.

Materials and Equipment

-

Methyl 3-(bromomethyl)-4-methoxybenzoate

-

A selection of solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Analytical balance

-

Spatula

-

Pipettes

Experimental Workflow

The following diagram illustrates the decision-making process for determining the solubility of an organic compound.

Caption: Experimental workflow for qualitative solubility determination.

Step-by-Step Procedure

-

Preparation: Accurately weigh approximately 2-5 mg of Methyl 3-(bromomethyl)-4-methoxybenzoate into a small, clean test tube.

-

Initial Solvent Addition: Add 0.1 mL of the chosen solvent to the test tube.

-

Mixing: Vigorously mix the contents using a vortex mixer for at least 30 seconds.

-

Observation: Visually inspect the solution. If the solid has completely dissolved, the compound is considered "soluble" in that solvent.

-

Incremental Solvent Addition: If the solid has not completely dissolved, add another 0.9 mL of the solvent (for a total of 1.0 mL).

-

Further Mixing: Vortex the mixture again for 30 seconds.

-

Final Observation and Classification:

-

Soluble: The compound completely dissolves.

-

Sparingly Soluble: A significant portion of the compound dissolves, but some solid remains.

-

Insoluble: The compound does not appear to dissolve at all.

-

Causality Behind Experimental Choices

-

Small Sample Size: Using a small, accurately weighed amount of the compound ensures that the solubility is not overestimated and minimizes waste.

-

Incremental Solvent Addition: This semi-quantitative approach allows for a more nuanced assessment of solubility rather than a simple "soluble/insoluble" binary classification.

-

Vigorous Mixing: Vortexing ensures that the entire surface area of the solid is exposed to the solvent, maximizing the rate of dissolution and providing a more accurate assessment of solubility.

Safety and Handling

Methyl 3-(bromomethyl)-4-methoxybenzoate and its isomer are classified as irritants and may cause skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

While a definitive, published solubility profile for Methyl 3-(bromomethyl)-4-methoxybenzoate remains elusive, a combination of theoretical principles, data from its close isomer, and a robust experimental protocol can provide the necessary guidance for researchers. The information and procedures outlined in this guide are intended to empower scientists and drug development professionals to confidently and safely incorporate this valuable intermediate into their synthetic workflows. The experimental determination of its solubility will not only contribute to the collective knowledge base but also ensure the efficiency and success of future research endeavors.

References

-

Dou, G. et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]

-

Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds?. YouTube. Available at: [Link]

-

Zhang, P. et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical & Engineering Data. Available at: [Link]

- Google Patents. (1995). Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.

-

PubChem. Methyl 4-(bromomethyl)-3-methoxybenzoate. Available at: [Link]

-

MDPI. (2011). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules. Available at: [Link]

- Google Patents. (1995). DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters.

-

PubChem. Methyl 4-bromo-3-methoxybenzoate. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. METHYL 4-(BROMOMETHYL)-3-METHOXYBENZOATE | 70264-94-7 [chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to the Melting Point of Methyl 4-(bromomethyl)-3-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the melting point of Methyl 4-(bromomethyl)-3-methoxybenzoate, a key intermediate in pharmaceutical synthesis. This document addresses the ambiguity in its reported melting point, offering a detailed exploration of the analytical methodologies for its accurate determination. By elucidating the causal factors behind experimental variations and providing validated protocols, this guide serves as an essential resource for researchers and quality control professionals, ensuring reliable and reproducible characterization of this critical compound.

Introduction and Compound Identification

Methyl 4-(bromomethyl)-3-methoxybenzoate is a vital building block in the synthesis of various pharmaceutical agents. Accurate determination of its physical properties, particularly its melting point, is a cornerstone of its quality assessment, directly reflecting its purity.

A Note on Chemical Identity: It is crucial to clarify a potential point of confusion regarding the compound's nomenclature and registry number. The topic of interest is correctly identified as Methyl 4-(bromomethyl)-3-methoxybenzoate , with the Chemical Abstracts Service (CAS) number 70264-94-7 [1][2][3][4]. The alternative name, "Methyl 3-(bromomethyl)-4-methoxybenzoate," and the CAS number 886498-10-0 are incorrect and should not be used for this compound.

The structure of Methyl 4-(bromomethyl)-3-methoxybenzoate is presented below:

Reported Melting Point Data

A review of commercially available data and literature reveals a range of melting points for Methyl 4-(bromomethyl)-3-methoxybenzoate. This variability underscores the influence of sample purity and the analytical technique employed.

| Melting Point Range (°C) | Purity/Context | Source(s) |

| 87-89 | Recrystallized from Hexane, Diethyl ether | Echemi[2] |

| 90 | Recrystallized from n-heptane/ethyl acetate | Google Patents[5] |

| 92-94 | Not specified | ChemicalBook, lookchem[3][4] |

| 92-96 | 95% Purity | Sigma-Aldrich |

Factors Influencing Melting Point Determination

The observed discrepancies in the melting point of Methyl 4-(bromomethyl)-3-methoxybenzoate can be attributed to several key factors. A thorough understanding of these is essential for accurate and reproducible measurements.

-

Purity of the Sample: The presence of impurities disrupts the crystal lattice of a solid, typically leading to a depression and broadening of the melting point range.[6][7] This phenomenon, known as melting point depression, is a fundamental principle in the characterization of organic compounds. For instance, residual starting materials from its synthesis, such as Methyl 3-methoxy-4-methylbenzoate, or by-products can act as impurities.

-

Residual Solvents: The choice of solvent for recrystallization is critical for achieving high purity. Solvents like hexane, diethyl ether, n-heptane, and ethyl acetate have been reported for the purification of Methyl 4-(bromomethyl)-3-methoxybenzoate.[2][5] Incomplete removal of these solvents can lead to a lower and broader melting range.

-

Intermolecular Forces and Molecular Packing: The melting point is directly influenced by the strength of intermolecular forces holding the molecules together in a crystal lattice.[8][9][10] Symmetrical molecules tend to pack more efficiently, resulting in higher melting points.[8][9] While Methyl 4-(bromomethyl)-3-methoxybenzoate has a relatively rigid structure, variations in crystal packing (polymorphism) could potentially lead to different melting points, although this has not been extensively reported for this specific compound.

-

Rate of Heating: During melting point determination, a slow and controlled heating rate (typically 1-2 °C per minute) in the vicinity of the melting point is crucial.[11][12] A rapid heating rate does not allow for thermal equilibrium between the sample, the thermometer, and the heating block, which can result in an artificially elevated and broad melting range.[11]

Methodologies for Accurate Melting Point Determination

Two primary techniques are employed for the determination of the melting point of crystalline solids like Methyl 4-(bromomethyl)-3-methoxybenzoate: the capillary method and Differential Scanning Calorimetry (DSC).

Capillary Method

This is the most common technique and can be performed using a Thiele tube or a modern digital melting point apparatus (e.g., Mel-Temp).[7][11][13][14][15][16][17][18][19][20][21] The underlying principle involves heating a small, powdered sample in a capillary tube and visually observing the temperature range over which it melts.[7][19]

This protocol provides a step-by-step guide for determining the melting point of Methyl 4-(bromomethyl)-3-methoxybenzoate using a modern digital melting point apparatus.

Apparatus and Materials:

-

Digital melting point apparatus (e.g., Mel-Temp)

-

Melting point capillary tubes (one end sealed)

-

Methyl 4-(bromomethyl)-3-methoxybenzoate sample (finely powdered and dry)

-

Spatula

-

Watch glass

-

Long glass tube (for packing)

-

Calibration standards (e.g., benzoic acid, caffeine)[22][23][24]

Procedure:

-

Instrument Calibration: Ensure the melting point apparatus is calibrated according to the manufacturer's instructions using certified reference standards.[22][23][24][25] This step is critical for ensuring the accuracy of the temperature readings.

-

Sample Preparation:

-

Place a small amount of the Methyl 4-(bromomethyl)-3-methoxybenzoate sample on a clean, dry watch glass.

-

If the sample consists of large crystals, gently crush it into a fine powder using a spatula.[25]

-

Ensure the sample is completely dry, as residual solvent will act as an impurity and depress the melting point.[26]

-

-

Loading the Capillary Tube:

-

Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.[11][13][26]

-

Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end.[11][13][26]

-

To ensure tight packing, drop the capillary tube, sealed end down, through a long glass tube onto the benchtop several times.[11][13][26]

-

The final packed sample height should be 2-3 mm.[7][11][12][26]

-

-

Melting Point Determination:

-

If the approximate melting point is unknown, perform a rapid preliminary measurement by heating at a rate of 5-10 °C/minute.[12][25]

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.[13]

-

Insert the packed capillary tube into the sample holder of the apparatus.

-

Set the heating rate to a slow and steady 1-2 °C per minute as you approach the expected melting point.[11][12][25]

-

Observe the sample through the magnifying eyepiece.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).[12][13]

-

Continue heating at the same slow rate and record the temperature at which the last solid crystal melts into a clear liquid (the end of the melting range).[12][13]

-

-

Reporting: Report the melting point as a range, for example, 92.5 - 94.0 °C. A narrow melting range (1-2 °C) is indicative of a pure substance.[6]

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that provides highly accurate and quantitative data on the melting behavior of a substance.[27][28][29][30][31] It measures the difference in heat flow between the sample and a reference as a function of temperature.[27][30]

Principle: As the sample melts, it absorbs heat (an endothermic process), which is detected by the instrument as a peak in the DSC thermogram. The onset temperature of this peak is typically reported as the melting point.[31] DSC can also determine the heat of fusion, which is the energy required to melt the sample.[27]

Advantages for Pharmaceutical Applications:

-

High Accuracy and Precision: DSC provides more precise melting point data than the capillary method.[28]

-

Purity Estimation: The shape of the melting peak in a DSC thermogram can be used to estimate the purity of the sample based on the Van't Hoff equation.[29]

-

Polymorph Characterization: DSC is a powerful tool for identifying and characterizing different crystalline forms (polymorphs) of a compound, which may exhibit different melting points and solubilities.

Workflow and Data Interpretation

The following diagram illustrates the logical workflow for the accurate determination and interpretation of the melting point of Methyl 4-(bromomethyl)-3-methoxybenzoate.

Caption: Workflow for accurate melting point determination.

Conclusion

The melting point of Methyl 4-(bromomethyl)-3-methoxybenzoate (CAS No. 70264-94-7) is a critical parameter for its identification and purity assessment. While reported values vary, a melting range of approximately 90-96 °C is consistently observed for high-purity material. Adherence to standardized protocols, including proper sample preparation, instrument calibration, and a controlled heating rate, is paramount for obtaining accurate and reproducible results. For applications requiring the highest level of precision and for purity analysis, Differential Scanning Calorimetry is the recommended methodology. This guide provides the necessary framework for researchers and drug development professionals to confidently and accurately characterize this important pharmaceutical intermediate.

References

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Timstar. Melting Point: Using the Thiele Tube. Retrieved from [Link]

- Google Patents. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.

-

Pharmaguideline. Calibration of Melting Point Apparatus. Retrieved from [Link]

-

My Life Science Career. Mel Temp Apparatus. Retrieved from [Link]

-

Chemistry For Everyone. (2025, January 31). What Affects Melting Point Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. Thiele tube. Retrieved from [Link]

-

Sciencing. (2022, March 24). What Factors Affect Melting Point? Retrieved from [Link]

-

Organic Chemistry at CU Boulder. Mel-Temp Melting Point Apparatus. Retrieved from [Link]

-

LAB Comercial. Tube for melting point measurement according to Thiele. Retrieved from [Link]

-

Edisco. Melting point determination. Retrieved from [Link]

-

Vedantu. Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

-

Scribd. SOP For Melting Point Calibration. Retrieved from [Link]

-

Sciencemadness Wiki. (2018, October 8). Thiele tube. Retrieved from [Link]

-

California State University, Bakersfield. Lab 3: Calibration of a Melting Point Apparatus. Retrieved from [Link]

-

J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point. Retrieved from [Link]

-

Pharma Beginners. (2020, July 20). Melting Point Apparatus - SOP. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]

-

JoVE. (2020, March 26). Video: Melting Points - Concept. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

Wired Chemist. Determination of Melting Point. Retrieved from [Link]

-

Pharmaguideline. SOP for Calibration of Melting Point Apparatus. Retrieved from [Link]

-

Applus DatapointLabs. Differential Scanning Calorimetry (DSC) Testing of Materials. Retrieved from [Link]

-

PCC. INSTRUCTIONS FOR THE MEL-TEMP MELTING POINT APPARATUS. Retrieved from [Link]

-

CureFFI.org. (2016, April 27). Differential scanning calorimetry. Retrieved from [Link]

-

lookchem. Cas 70264-94-7,METHYL 4-(BROMOMETHYL)-3-METHOXYBENZOATE. Retrieved from [Link]

-

YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

-

SciELO. Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

PMC - PubMed Central. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Retrieved from [Link]

- Unknown Source.

-

ScienceDirect. Evaluation of USP melting point standards by differential scanning calorimetry. Retrieved from [Link]

-

Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. Retrieved from [Link]

-

Wikipedia. Melting-point apparatus. Retrieved from [Link]

- Unknown Source.

Sources

- 1. benchchem.com [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. METHYL 4-(BROMOMETHYL)-3-METHOXYBENZOATE | 70264-94-7 [chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. Factors Affecting Melting Point: Definition, Examples, Diagrams [unacademy.com]

- 6. sciencing.com [sciencing.com]

- 7. edisco.it [edisco.it]

- 8. youtube.com [youtube.com]

- 9. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. Video: Melting Points - Concept [jove.com]

- 11. Mel-Temp Melting Point Apparatus [orgchemboulder.com]

- 12. jk-sci.com [jk-sci.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. timstar.co.uk [timstar.co.uk]

- 15. Mel Temp Apparatus - My Life Science Career [mylifesciencecareer.com]

- 16. Thiele tube - Wikipedia [en.wikipedia.org]

- 17. labcomercial.com [labcomercial.com]

- 18. Thiele tube - Sciencemadness Wiki [sciencemadness.org]

- 19. westlab.com [westlab.com]

- 20. Determination of Melting Point [wiredchemist.com]

- 21. Melting-point apparatus - Wikipedia [en.wikipedia.org]

- 22. Calibration of Melting Point Apparatus | Pharmaguideline [pharmaguideline.com]

- 23. scribd.com [scribd.com]

- 24. SOP for Calibration of Melting Point Apparatus | Pharmaguideline [pharmaguideline.com]

- 25. csub.edu [csub.edu]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 28. Differential scanning calorimetry [cureffi.org]

- 29. scielo.br [scielo.br]

- 30. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

"Methyl 3-(bromomethyl)-4-methoxybenzoate" spectroscopic data

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 3-(bromomethyl)-4-methoxybenzoate

Prepared by: Gemini, Senior Application Scientist

Introduction